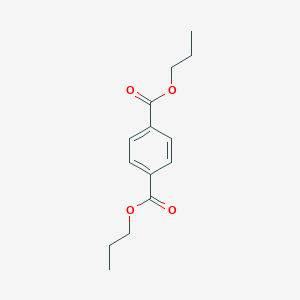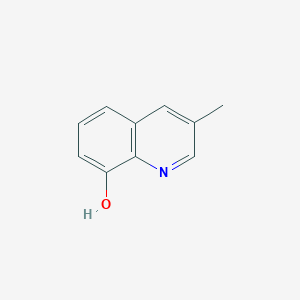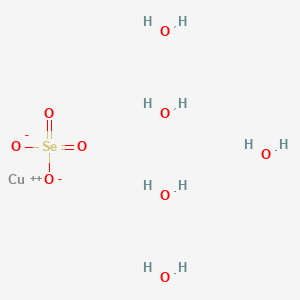
13,14-Dihydro-PGE1
Vue d'ensemble
Description
Endogenous prostaglandin E1 (PGE1) metabolite. Inhibits ADP induced platelet aggregation in vitro (IC50 = 31 nM). Antimitotic agent.
13,14-dihydro Prostaglandin E1 (13,14-dihydro PGE1) is a biologically active metabolite of PGE1 with comparable potency to the parent compound. It is an inhibitor of ADP-induced platelet aggregation in human PRP and washed platelets with IC50 values of 31 and 21 nM, respectively. 13,14-dihydro PGE1 is a slightly more potent inhibitor of ADP-induced human platelet aggregation than PGE1 which has an IC50 value of 40 nM. Also, 13,14-dihydro PGE1 was shown to activate adenylate cyclase in NCB-20 hybrid cells with a Kact value of 668 nM.
13, 14-Dihydro-pge1, also known as dihydro-pge1 or PGE0, belongs to the class of organic compounds known as prostaglandins and related compounds. These are unsaturated carboxylic acids consisting of a 20 carbon skeleton that also contains a five member ring, and are based upon the fatty acid arachidonic acid. Thus, 13, 14-dihydro-pge1 is considered to be an eicosanoid lipid molecule. 13, 14-Dihydro-pge1 is considered to be a practically insoluble (in water) and relatively neutral molecule. 13, 14-Dihydro-pge1 has been detected in multiple biofluids, such as blood and urine. Within the cell, 13, 14-dihydro-pge1 is primarily located in the membrane (predicted from logP) and cytoplasm.
13,14-Dihydro PGE1 is a prostanoid.
Applications De Recherche Scientifique
Recherche cardiovasculaire
13,14-Dihydro-PGE1: est un métabolite de la prostaglandine E1 (PGE1) et a été démontré comme étant un puissant inhibiteur de l'agrégation plaquettaire . Cette propriété est particulièrement utile en recherche cardiovasculaire, où la prévention des caillots sanguins est cruciale pour comprendre et traiter des affections telles que les crises cardiaques et les accidents vasculaires cérébraux. Son efficacité pour inhiber l'agrégation plaquettaire induite par l'ADP en fait un composé précieux pour le développement de thérapies antithrombotiques.
Oncologie
En tant qu'agent antimitotique, This compound a des applications potentielles en recherche sur le cancer . En inhibant la division cellulaire, il pourrait être utilisé pour étudier la croissance tumorale et l'efficacité de divers agents chimiothérapeutiques. Son rôle dans la régulation du cycle cellulaire est un domaine d'intérêt majeur pour les oncologues.
Mécanisme D'action
Target of Action
13,14-Dihydro-PGE1, also known as PGE0, is a biologically active metabolite of Prostaglandin E1 (PGE1) . Its primary targets are human platelets and neutrophils . It plays a significant role in regulating platelet activity and has an inhibitory effect on smooth muscle cell activity .
Mode of Action
This compound interacts with its targets by inhibiting ADP-induced platelet aggregation . It is a slightly more potent inhibitor of ADP-induced human platelet aggregation than PGE1 . Additionally, it has been shown to activate adenylate cyclase in NCB-20 hybrid cells .
Biochemical Pathways
As a prostanoid, this compound is part of the eicosanoid class of lipid mediators . It affects the biochemical pathways related to platelet aggregation and smooth muscle cell activity . The downstream effects include the reduction of specific organelles in favor of the unspecific ones, increased mitotic and proliferative activity, and enhanced extracellular matrix production .
Pharmacokinetics
The pharmacokinetics of this compound involve its metabolism and bioavailability. It has been detected in humans following the administration of PGE1 . Despite its rapid metabolization when given intravenously, it remains biologically active . This is because the pharmacodynamic spectrum of this compound closely resembles that of PGE1 .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of platelet aggregation and smooth muscle cell activity . It also demonstrates antimitotic activity . Furthermore, it has been shown to affect vascular wall lipid metabolism by decreasing low-density lipoprotein influx into the aortic wall .
Analyse Biochimique
Biochemical Properties
13,14-Dihydro-PGE1 has been found to inhibit ADP-induced platelet aggregation in human PRP and washed platelets . It is a slightly more potent inhibitor of ADP-induced human platelet aggregation than PGE1 . It has a molecular weight of 356.50 and a molecular formula of C20H36O5 .
Cellular Effects
This compound has been found to have effects on various types of cells and cellular processes. It has been shown to increase low-density lipoprotein receptors and improve arterial wall lipid metabolism . It also inhibits ADP-induced platelet aggregation in vitro .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules. It inhibits ADP-induced platelet aggregation, which suggests that it interacts with the ADP receptors on platelets . It also increases low-density lipoprotein receptors, suggesting an interaction with these receptors as well .
Temporal Effects in Laboratory Settings
It has been suggested that the efficacy of PGE1, from which this compound is derived, may be explained by the biological activity of this compound despite its rapid metabolization when given intravenously .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It has been shown that PGE1, from which this compound is derived, induces arterial thromboresistance in experimental animals .
Metabolic Pathways
This compound is a metabolite of PGE1, suggesting that it is involved in the metabolic pathways of prostaglandins
Subcellular Localization
Given its role in inhibiting platelet aggregation and increasing low-density lipoprotein receptors, it is likely to be found in the plasma membrane where these receptors are located .
Propriétés
IUPAC Name |
7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h15-17,19,21,23H,2-14H2,1H3,(H,24,25)/t15-,16+,17+,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOINJQWXDTOSF-DODZYUBVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCC1C(CC(=O)C1CCCCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](CC[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317965 | |
| Record name | Dihydro-PGE1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 13,14-Dihydro PGE1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002689 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
19313-28-1 | |
| Record name | Dihydro-PGE1 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19313-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prostaglandin E0 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019313281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydro-PGE1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIHYDROPROSTAGLANDIN E1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1R6440YGW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 13,14-Dihydro PGE1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002689 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 13,14-Dihydro-PGE1 exert its biological effects?
A: this compound, similar to its parent compound PGE1, primarily acts by binding to specific Prostaglandin E receptors (mainly EP2 and EP4 subtypes) on the surface of various cell types [, ]. This binding triggers a cascade of intracellular events, primarily the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels [, , ]. Elevated cAMP levels then mediate a variety of downstream effects, including inhibition of platelet and neutrophil activation [, ], relaxation of vascular smooth muscle cells [, ], and modulation of lipid metabolism [].
Q2: What are the key differences in the vascular actions of this compound compared to PGE1?
A: While both compounds demonstrate vasorelaxant properties, this compound exhibits stronger contractile effects and weaker relaxation compared to PGE1 at similar molar concentrations []. This suggests subtle differences in their interactions with vascular Prostaglandin E receptors or downstream signaling pathways.
Q3: Can this compound influence the development of arterial plaque?
A: Research indicates that this compound, like PGE1, may play a role in reducing arterial plaque formation [, ]. Studies show that it can increase Low-Density Lipoprotein (LDL) receptor activity in the liver, leading to enhanced uptake of LDL from the bloodstream []. This increased LDL clearance, combined with potential inhibitory effects on smooth muscle cell proliferation and extracellular matrix production [, ], suggests a beneficial role in modulating arterial wall lipid metabolism and potentially limiting plaque development.
Q4: What is the molecular formula and weight of this compound?
A4: While the research papers provided don't explicitly state the molecular formula and weight of this compound, it can be deduced from its structure as a derivative of PGE1. Further investigation into chemical databases or literature focusing on prostaglandin structures would be necessary for confirmation.
Q5: Is there spectroscopic data available for this compound?
A5: The provided research papers focus on the biological activity and metabolic pathways of this compound and don't include spectroscopic characterization data. Dedicated studies employing techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), or Infrared (IR) spectroscopy would be required to establish this information.
Q6: How stable is this compound in human plasma?
A: this compound demonstrates similar degradation kinetics to PGE1 in human plasma at physiological temperature (37°C), with a half-life of several hours []. This suggests relatively good stability in the circulatory system, allowing for sufficient time for biological activity.
Q7: What analytical techniques are employed to study this compound?
A: Researchers utilize a combination of techniques to quantify and analyze this compound. These include High-Performance Liquid Chromatography (HPLC) for separation and purification [], Radioimmunoassay (RIA) for sensitive quantification [], and Gas Chromatography-Mass Spectrometry (GC-MS) for precise identification and measurement of plasma concentrations [].
Q8: What is known about the pharmacokinetics of this compound following PGE1 administration?
A: During intravenous PGE1 infusion, this compound is generated as a metabolite [, , ]. Studies in humans demonstrate that increasing PGE1 doses lead to a dose-dependent increase in plasma levels of 15-keto-13,14-dihydro-PGE1, the immediate precursor of this compound []. This suggests a potential for increased this compound formation with higher PGE1 doses.
Q9: Are there differences in the formation of this compound between adults and newborns during PGE1 infusion?
A: Research confirms the formation of this compound in newborns receiving intravenous PGE1, demonstrating that this metabolic pathway is active in neonates []. The clinical significance of this finding, particularly in the context of PGE1 treatment for ductus arteriosus-dependent congenital heart disease, warrants further investigation.
Q10: What in vitro models are used to study the effects of this compound?
A: Researchers utilize various in vitro models, including isolated human platelets and neutrophils, to investigate the inhibitory effects of this compound on cell activation [, ]. Additionally, studies employ isolated vessel preparations from different species to assess its effects on vascular tone [].
Q11: Are there any animal models used to study the effects of this compound?
A: Rabbit models are commonly employed to study the in vivo effects of this compound. Researchers have used these models to investigate its impact on LDL receptor activity, arterial wall lipid metabolism, and mitotic activity in the arterial wall [, , ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


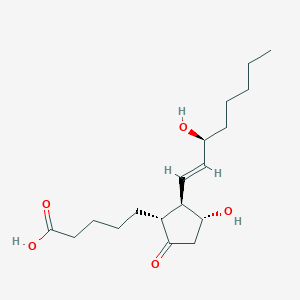

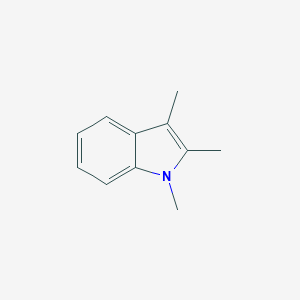

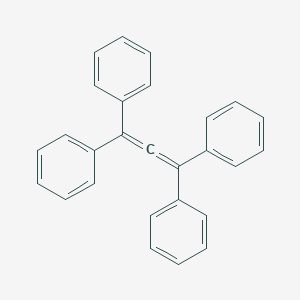





![1-[2-[[4-[[2,6-Dichloro-4-[(dimethylamino)sulphonyl]phenyl]azo]phenyl]ethylamino]ethyl]pyridinium chloride](/img/structure/B156213.png)
